molecular formula C10H19NO2 B8097792 (2S)-2-Amino-9-decenoic acid

(2S)-2-Amino-9-decenoic acid

Cat. No.: B8097792
M. Wt: 185.26 g/mol
InChI Key: XDHWDJVNBSJHRY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-9-decenoic acid is an organic compound characterized by the presence of an amino group attached to the second carbon of a decenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-9-decenoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a decenoic acid derivative.

    Amination Reaction:

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as chromatography or crystallization are employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.

    Purification: Employing advanced purification techniques like distillation or recrystallization to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo or hydroxy derivatives.

    Reduction: Reduction reactions can convert the double bond in the decenoic acid chain to a single bond, yielding saturated amino acids.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Oxo or hydroxy derivatives.

    Reduction Products: Saturated amino acids.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-2-Amino-9-decenoic acid finds applications in various scientific domains:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2-Amino-9-decenoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of metabolic pathways, potentially influencing cellular processes such as protein synthesis or signal transduction.

Comparison with Similar Compounds

    (2S)-2-Amino-9-octenoic acid: Differing by the length of the carbon chain.

    (2S)-2-Amino-9-dodecenoic acid: Featuring a longer carbon chain.

Uniqueness:

    Structural Properties: The specific length and unsaturation of the carbon chain in (2S)-2-Amino-9-decenoic acid confer unique chemical and biological properties.

    Reactivity: The presence of the amino group and the double bond allows for diverse chemical transformations.

Properties

IUPAC Name

(2S)-2-aminodec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHWDJVNBSJHRY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Amino-9-decenoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Amino-9-decenoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-Amino-9-decenoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-Amino-9-decenoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-Amino-9-decenoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-Amino-9-decenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.